N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Catalog No.
S11405331
CAS No.
M.F
C21H21N3O4
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbon...

Product Name

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

IUPAC Name

N-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)ethyl]-1H-indole-3-carboxamide

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C21H21N3O4/c25-20(14-6-7-18-19(12-14)28-11-3-10-27-18)22-8-9-23-21(26)16-13-24-17-5-2-1-4-15(16)17/h1-2,4-7,12-13,24H,3,8-11H2,(H,22,25)(H,23,26)

InChI Key

KFCARMFISUSLEO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43)OC1

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a complex organic compound notable for its unique structural features, which combine an indole moiety with a benzodioxepin unit. The molecular formula of this compound is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 298.34 g/mol. The presence of both the indole and benzodioxepin structures suggests potential pharmacological activities, particularly in the fields of medicinal chemistry and drug development.

The chemical reactivity of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can be explored through various synthetic transformations. Key reactions may include:

  • Acylation: The introduction of acyl groups to the amine functionalities can modify the compound's biological activity.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the release of the benzodioxepin moiety.
  • Reduction: The compound may undergo reduction reactions to yield different derivatives with altered pharmacological properties.

These reactions are essential for understanding the compound's potential applications and biological mechanisms.

Preliminary studies indicate that N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide exhibits significant biological activities. Compounds containing both indole and benzodioxepin structures have been associated with various pharmacological effects, including:

  • Antitumor Activity: Some derivatives have shown potential in inhibiting tumor cell proliferation.
  • Anti-inflammatory Properties: The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects: Initial assays suggest that it may possess antimicrobial properties against certain pathogens.

Further biological assays are necessary to establish specific mechanisms of action and therapeutic potential.

The synthesis of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multi-step synthetic routes. Common methods include:

  • Formation of Benzodioxepin Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Coupling Reaction: The benzodioxepin derivative is then coupled with an indole derivative using coupling agents such as carbodiimides.
  • Final Modifications: Additional steps may be required to introduce functional groups or modify existing ones to enhance biological activity.

Each step requires careful optimization to achieve high yields and purity.

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its promising biological activities, it could be developed into new therapeutic agents.
  • Research Tools: The compound may serve as a tool in biochemical research to study specific pathways or disease mechanisms.

Interaction studies are crucial for understanding how N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide interacts with biological targets. Preliminary studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Studies: Investigating how the compound exerts its effects at the molecular level.

These studies will provide insights into its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide. Here are a few notable examples:

Compound NameStructureKey Characteristics
1-(3,4-Dimethoxyphenyl)-5-methyltriazoleStructureExhibits antifungal activity; simpler structure
Benzodioxepin DerivativeStructureKnown for anti-inflammatory properties; lacks indole
Triazole-based AntifungalStructureCommonly used in antifungal treatments; different substituents

The uniqueness of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ycarbonyl)amino]ethyl}-1H-indole-3-carboxamide lies in its combination of both benzodioxepin and indole functionalities within a single framework. This duality may enhance its biological activity compared to compounds that contain only one of these moieties.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

379.15320616 g/mol

Monoisotopic Mass

379.15320616 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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